

Technical Guide: (R)-1-Boc-2-Isobutylpiperazine (CAS Number 1217599-13-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-2-Isobutylpiperazine

Cat. No.: B582312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **(R)-1-Boc-2-isobutylpiperazine**, a chiral building block crucial in modern medicinal chemistry.

Core Compound Properties

(R)-1-Boc-2-isobutylpiperazine, identified by CAS number 1217599-13-7, is a valuable synthetic intermediate.^{[1][2]} Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery due to its favorable physicochemical and biological properties.^[3] The presence of the tert-butoxycarbonyl (Boc) protecting group and the chiral isobutyl substituent makes it a versatile tool for the asymmetric synthesis of complex molecules.

Table 1: Physicochemical Properties of **(R)-1-Boc-2-Isobutylpiperazine** and Related Compounds

Property	Value for (R)-1-Boc-2-Isobutylpiperazine	Value for Related Compounds
CAS Number	1217599-13-7	-
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂ [1]	-
Molecular Weight	242.36 g/mol [4]	-
Appearance	Light yellow to yellow solid-liquid mixture (for (R)-1-Boc-3-isobutylpiperazine)	-
Boiling Point	Predicted: 315.5±17.0 °C (for (R)-1-Boc-3-isobutylpiperazine) [5]	258 °C at 760 mmHg (for 1-Boc-piperazine) [1]
Density	0.962 g/cm ³ (for (R)-1-Boc-3-isobutylpiperazine) [5]	1.03 g/cm ³ (for 1-Boc-piperazine) [1]
Solubility	Soluble in common organic solvents like ethyl acetate and methanol. [6] [7]	Soluble in DMSO, ethyl acetate, methanol, and water (for 1-Boc-piperazine). [6] [7]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C. [4]	Refrigerator (for 1-Boc-piperazine). [1]

Synthesis and Experimental Protocols

The synthesis of **(R)-1-Boc-2-isobutylpiperazine** typically involves the protection of one of the nitrogen atoms of the piperazine ring to allow for selective functionalization of the other. While a specific, detailed experimental protocol for this exact molecule is not readily available in the public domain, a general and adaptable procedure can be derived from the synthesis of analogous N-Boc-piperazine derivatives.

General Experimental Protocol: N-Boc Protection of a Piperazine Derivative

This protocol is based on the well-established method of reacting a piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

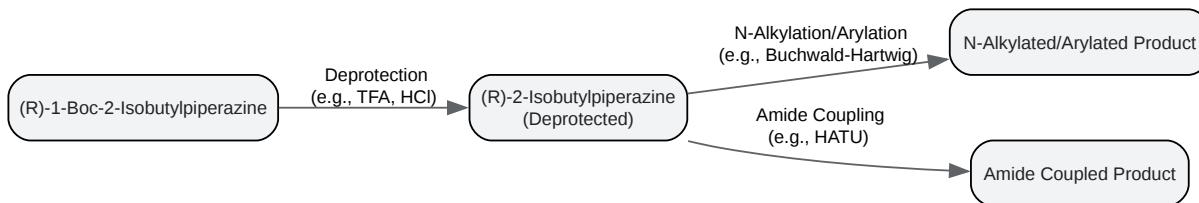
- (R)-2-Isobutylpiperazine
- Di-tert-butyl dicarbonate (Boc_2O)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (TEA) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Dissolution:** Dissolve (R)-2-isobutylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add triethylamine (1.1 eq) to the solution.
- **Boc_2O Addition:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the stirred mixture.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water.
 - Separate the organic layer.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure **(R)-1-Boc-2-isobutylpiperazine**.

Core Applications and Usage in Drug Development


(R)-1-Boc-2-isobutylpiperazine serves as a critical chiral building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS).

Key Synthetic Transformations:

The utility of **(R)-1-Boc-2-isobutylpiperazine** lies in the selective reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for transformations at the unprotected secondary amine.

- Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free secondary amine, enabling further functionalization at this position.
- N-Arylation and N-Alkylation: The unprotected secondary amine can undergo nucleophilic substitution reactions, such as the Buchwald-Hartwig amination with aryl halides or reductive amination with aldehydes and ketones, to introduce a wide range of substituents.
- Amide Coupling: The secondary amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBr/EDC) to form amide bonds, a common linkage in pharmaceutical compounds.

The following diagram illustrates the general synthetic utility of a Boc-protected piperazine.

[Click to download full resolution via product page](#)

Caption: General synthetic transformations of **(R)-1-Boc-2-isobutylpiperazine**.

Role in Asymmetric Synthesis:

The defined stereochemistry at the C-2 position of **(R)-1-Boc-2-isobutylpiperazine** is crucial for the synthesis of enantiomerically pure final products. This is of paramount importance in drug development, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicity profiles. The use of this chiral building block allows chemists to control the stereochemistry of the target molecule from an early synthetic stage.

Safety and Handling

(R)-1-Boc-2-isobutylpiperazine should be handled in a well-ventilated area by trained professionals. The following GHS hazard statements are associated with the closely related compound (R)-1-Boc-3-isobutylpiperazine and should be considered:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

(R)-1-Boc-2-isobutylpiperazine is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility stems from the presence of the piperazine core, the orthogonal reactivity of its two nitrogen atoms afforded by the Boc protecting group, and its defined stereochemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifechempharma.com [lifechempharma.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 4. (R)-1-Boc-2-benzylpiperazine | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 [chemicalbook.com]
- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 7. 1-Boc-piperazine, 99% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Technical Guide: (R)-1-Boc-2-Isobutylpiperazine (CAS Number 1217599-13-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582312#cas-number-1217599-13-7-properties-and-usage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com